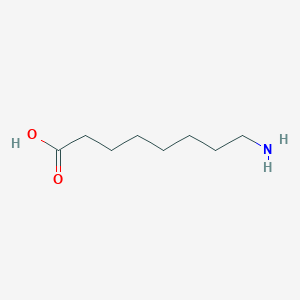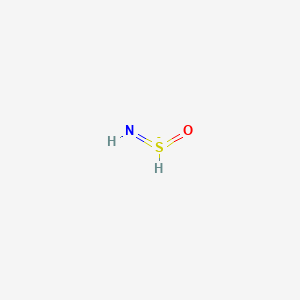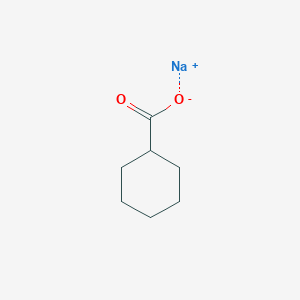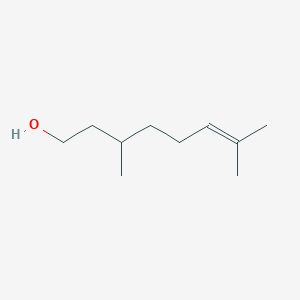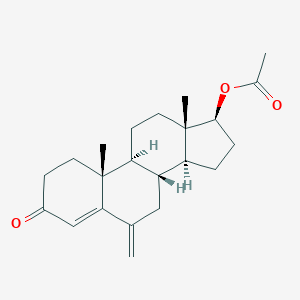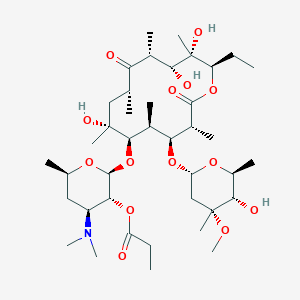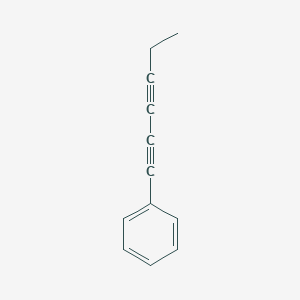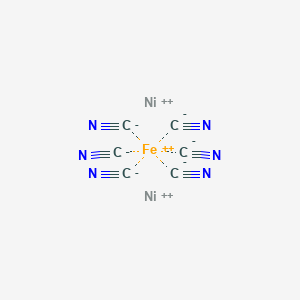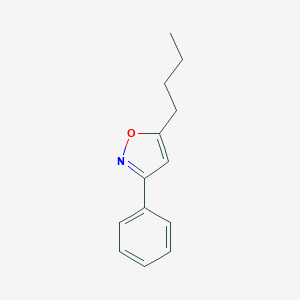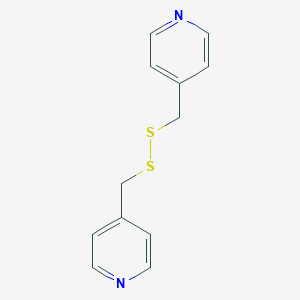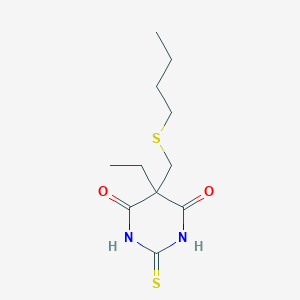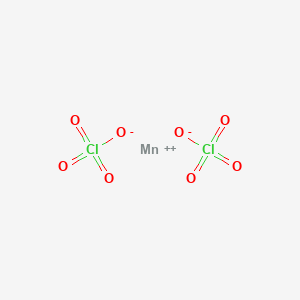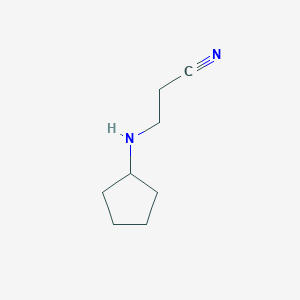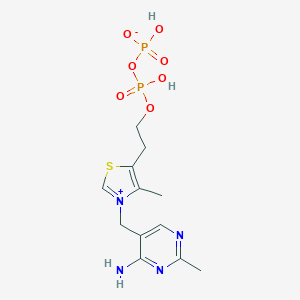![molecular formula C10H5N3O6S B086426 Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- CAS No. 130-59-6](/img/structure/B86426.png)
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and sulfur atoms.
Mécanisme D'action
The mechanism of action of Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- is not fully understood. However, it has been reported to interact with biomolecules such as DNA and proteins, leading to various biological effects.
Effets Biochimiques Et Physiologiques
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial and fungal growth, and exhibit anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- in lab experiments is its fluorescent properties, which make it useful in imaging techniques. In addition, its potential applications in cancer treatment and antibacterial and antifungal properties make it a promising compound for further research. However, one of the limitations is its potential toxicity, which requires careful handling and further investigation.
Orientations Futures
There are several future directions for the research on Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-. One of the directions is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its interaction with biomolecules such as DNA and proteins in more detail to understand its mechanism of action. Furthermore, its potential use as an antibacterial and antifungal agent can be explored further. Lastly, modifications to the synthesis method can be made to improve the yield and purity of the compound.
In conclusion, Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- is a promising compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- involves the reaction of 8-nitro-1-naphthylamine with chlorosulfonic acid and sodium nitrite. The resulting compound is then hydrolyzed to obtain the final product. This synthesis method has been reported in several research articles and has been modified to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit fluorescence properties, making it useful in fluorescent imaging techniques. In addition, it has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, it has been studied for its antibacterial and antifungal properties.
Propriétés
Numéro CAS |
130-59-6 |
|---|---|
Nom du produit |
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- |
Formule moléculaire |
C10H5N3O6S |
Poids moléculaire |
295.23 g/mol |
Nom IUPAC |
8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid |
InChI |
InChI=1S/C10H5N3O6S/c14-13(15)5-1-2-6-7(3-5)10-8(19-12-11-10)4-9(6)20(16,17)18/h1-4H,(H,16,17,18) |
Clé InChI |
SQHJNWIFJGDCQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C3C(=C2C=C1[N+](=O)[O-])N=NO3)S(=O)(=O)O |
SMILES canonique |
C1=CC2=C(C=C3C(=C2C=C1[N+](=O)[O-])N=NO3)S(=O)(=O)O |
Autres numéros CAS |
130-59-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



